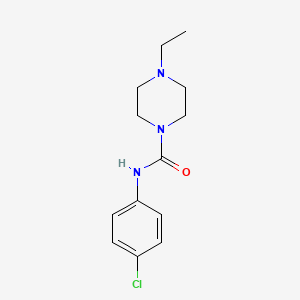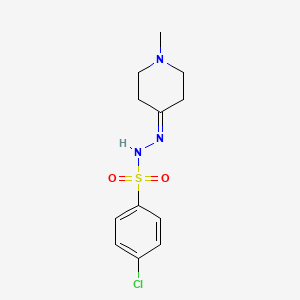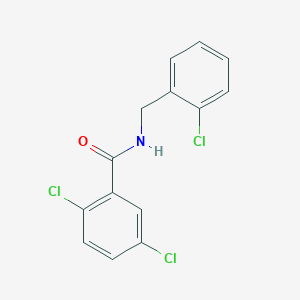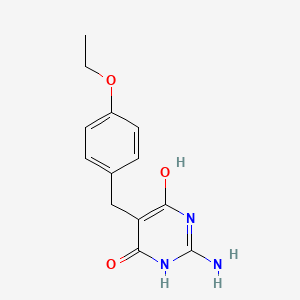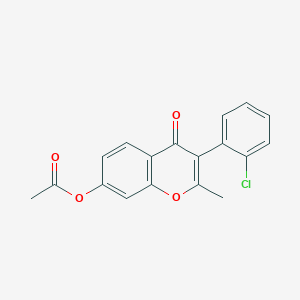
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as CPOCMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the modulation of several signaling pathways. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It also inhibits the expression of several pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in several animal models. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in several animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Further studies are needed to fully understand the safety and efficacy of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. One potential area of research is the development of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate-based therapies for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, which could lead to the discovery of new drug targets. Additionally, the safety and efficacy of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in human trials need to be further explored. Overall, the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate holds great promise for the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be achieved through a multi-step process involving the condensation of 2-chlorobenzaldehyde with malonic acid in the presence of piperidine, followed by cyclization with acetic anhydride and acetic acid. The resulting product is purified through recrystallization to obtain pure 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. This synthesis method has been reported in several research articles, and it provides a reliable and efficient approach to obtain 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in large quantities.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce oxidative stress and inflammation in several animal models.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-17(13-5-3-4-6-15(13)19)18(21)14-8-7-12(23-11(2)20)9-16(14)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOEHRRHUEIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)

![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)

![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
